molecular formula C38H68O15 B15073944 Benzyl-PEG13-Boc

Benzyl-PEG13-Boc

Cat. No.: B15073944
M. Wt: 764.9 g/mol
InChI Key: QHFOSMYUZATSSI-UHFFFAOYSA-N
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Description

Benzyl-PEG13-Boc is a polyethylene glycol (PEG)-based PROTAC linker. It is a heterobifunctional compound containing a benzyl group and a tert-butyloxycarbonyl (Boc) group. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target and degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-PEG13-Boc typically involves the reaction of benzyl alcohol with PEG13 and di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The reaction can be summarized as follows:

    Step 1: Benzyl alcohol reacts with PEG13 to form Benzyl-PEG13.

    Step 2: Benzyl-PEG13 is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG13-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl-PEG13-Boc involves its use as a linker in PROTACs. PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG13 linker provides flexibility and solubility, while the benzyl and Boc groups facilitate the attachment of the target protein and the E3 ligase, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-PEG13-Boc is unique due to its combination of a benzyl group and a Boc group, which allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of PROTACs and other bifunctional molecules .

Properties

Molecular Formula

C38H68O15

Molecular Weight

764.9 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C38H68O15/c1-38(2,3)53-37(39)9-10-40-11-12-41-13-14-42-15-16-43-17-18-44-19-20-45-21-22-46-23-24-47-25-26-48-27-28-49-29-30-50-31-32-51-33-34-52-35-36-7-5-4-6-8-36/h4-8H,9-35H2,1-3H3

InChI Key

QHFOSMYUZATSSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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